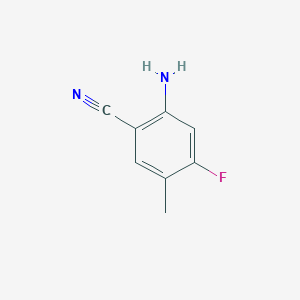![molecular formula C20H21ClN4O3S B3014554 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215321-54-2](/img/structure/B3014554.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the imidazole, benzothiazole, and furan rings, followed by their coupling. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Benzothiazole Ring: This can be synthesized via the condensation of 2-aminothiophenol with an appropriate aldehyde.
Formation of the Furan Ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other heterocyclic molecules with imidazole, benzothiazole, or furan rings, such as:
Imidazole Derivatives: E.g., metronidazole, an antimicrobial agent.
Benzothiazole Derivatives: E.g., riluzole, used in the treatment of amyotrophic lateral sclerosis.
Furan Derivatives: E.g., furosemide, a diuretic.
Uniqueness
What sets N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S.ClH/c1-2-26-15-6-7-16-18(13-15)28-20(22-16)24(19(25)17-5-3-12-27-17)10-4-9-23-11-8-21-14-23;/h3,5-8,11-14H,2,4,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWBNCENSEFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)



![N-cyclododecyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014479.png)
![3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B3014481.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-mesitylacetamide](/img/structure/B3014482.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3014486.png)
![1-[bis(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol hydrochloride](/img/structure/B3014489.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitro-phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B3014490.png)

